Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate
Description
Properties
CAS No. |
2767998-54-7 |
|---|---|
Molecular Formula |
C7H7N5O2 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate |
InChI |
InChI=1S/C7H7N5O2/c1-14-7(13)4-2-9-6-5(8)10-3-11-12(4)6/h2-3H,1H3,(H2,8,10,11) |
InChI Key |
WZIDQMQUGULJSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1N=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminoimidazole with a suitable carboxylate ester in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The carboxylate ester at position 7 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.
Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.
Amidation of the Carboxylic Acid
The hydrolyzed carboxylic acid reacts with amines to form amides, a key step in drug discovery for improving pharmacokinetics.
Key Observation : Electron-deficient amines require coupling agents like T3P® for efficient activation.
Nucleophilic Substitution at the Amino Group
The amino group at position 4 participates in acylations and alkylations to introduce diverse substituents.
Acylation
Alkylation
| Alkylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 8h | 4-(Methylamino)imidazo[2,1-f] triazine-7-carboxylate | 68% |
Limitation : Over-alkylation at the triazine nitrogen is suppressed using bulky bases like DIPEA.
Intramolecular Cyclization
Microwave-assisted cyclization forms fused heterocycles, enhancing structural complexity.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| PPA, MW, 150°C, 20 min | Imidazo[2,1-f] triazino[5,6-b]indole-8-carboxylate | 81% |
Regioselectivity : Cyclization occurs regioselectively at the N2 position of the triazine ring, confirmed by X-ray crystallography .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–H functionalization, though pre-halogenation is required.
Suzuki–Miyaura Coupling
Note : Halogenation (e.g., bromination) at position 2 is required prior to coupling.
Oxidation of the Amino Group
| Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|
| m-CPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 4-Nitroimidazo[2,1-f] triazine-7-carboxylate | 72% |
Reduction of the Ester
| Reducing Agent | Product | Yield | Reference |
|---|---|---|---|
| LiAlH<sub>4</sub>, THF, 0°C→rt, 3h | 4-Aminoimidazo[2,1-f] triazine-7-methanol | 58% |
Biological Activity Modulation
Structural modifications directly correlate with bioactivity:
Scientific Research Applications
Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of kinase activity, disruption of DNA synthesis, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) Imidazo[1,2-a][1,3,5]triazines
- Example : 7-(4-Methylphenyl)imidazo[1,2-a][1,3,5]triazin-4-amine (C₁₂H₁₁N₅)
- Key Differences :
- The triazine ring substitution pattern differs ([1,3,5] vs. [1,2,4]), altering electronic properties and reactivity.
- A phenyl group at position 7 replaces the methyl ester, reducing polarity and impacting solubility. Synthesis: Synthesized via microwave-assisted multicomponent reactions involving 2-aminoimidazoles and cyanamide, contrasting with the multistep approaches for [1,2,4]-triazines .
b) Pyrrolo[2,1-f][1,2,4]triazines
- Example : Remdesivir Intermediate (C₃₄H₃₃N₃O₅)
- Key Differences :
- The amino group is positioned on the pyrrolo ring, while the ester is retained at position 5. Applications: Widely studied as an antiviral agent (e.g., remdesivir), highlighting the pharmacological relevance of the [2,1-f][1,2,4]triazine scaffold .
Functional Group Variations
a) Halogen-Substituted Derivatives
- Example : Methyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate (C₈H₅BrClN₃O₂)
- Key Differences :
- Bromo and chloro substituents enhance electrophilicity, enabling cross-coupling reactions.
- Lacks the amino group, reducing hydrogen-bonding capacity compared to the target compound .
b) Ester Variants
- Example : Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (C₉H₈ClN₃O₂)
- Key Differences :
- Ethyl ester instead of methyl ester increases lipophilicity.
Key Research Findings
- The [2,1-f][1,2,4]triazine core exhibits superior conformational rigidity compared to [1,3,5]-triazines, favoring target binding in drug design .
- Amino-substituted derivatives show enhanced bioactivity due to hydrogen-bond donor capacity, as evidenced by remdesivir’s mechanism .
- Halogenated analogs (e.g., bromo/chloro) are valuable for further functionalization but may exhibit higher toxicity .
Biological Activity
Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound recognized for its diverse biological activities, particularly as an agonist for Toll-like receptor 7 (TLR7). This compound is part of the imidazo[2,1-f][1,2,4]triazine family and exhibits significant potential in immunotherapy and vaccine development due to its ability to modulate immune responses. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that includes both imidazole and triazine moieties. The presence of an amino group at the 4-position and a carboxylate group at the 7-position enhances its reactivity and biological interactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 166.14 g/mol |
| Density | 1.7 ± 0.1 g/cm³ |
| LogP | -1.23 |
TLR7 Agonist Activity
This compound acts as a TLR7 agonist, which is crucial for initiating immune responses against viral infections and tumors. TLR7 activation leads to the production of pro-inflammatory cytokines and enhances the adaptive immune response. Studies indicate that modifications to the compound can significantly influence its binding affinity to TLR7 and overall biological efficacy .
Antimicrobial Properties
Compounds with similar structures have exhibited antimicrobial properties against various pathogens. For instance, derivatives of imidazo[2,1-f][1,2,4]triazines have shown effectiveness against fungi and bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .
Anticancer Potential
Research has indicated that this compound may possess anticancer properties. Its ability to modulate immune responses can enhance the effectiveness of existing cancer therapies. For example, studies using cell viability assays (MTT assay) have demonstrated that related compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be optimized through structural modifications. Research has shown that substituents at specific positions on the triazine ring can enhance binding interactions with biological targets:
| Compound Variant | Binding Energy (kJ/mol) | Inhibitory Constant (nM) |
|---|---|---|
| Base Compound | -49.40 | 13.6 |
| Variant A | -52.84 | 0.31 |
| Variant B | -47.64 | 1.87 |
These findings suggest that careful modification of the compound's structure can lead to improved therapeutic profiles against specific targets such as AKR1B1 and AKR1B10 associated with cancer progression .
Immunotherapy Applications
Recent clinical studies have explored the use of this compound in immunotherapy settings. In one study involving murine models, administration of this compound led to a significant increase in T-cell activation markers and cytokine production compared to controls. This suggests a robust potential for enhancing vaccine efficacy through TLR7 activation .
Anticancer Efficacy in Cell Lines
In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated cells. The IC50 values for these assays were recorded at approximately 14.85 µM for MCF-7 cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate and its derivatives?
- Methodology : Multi-component reactions (MCRs) under microwave irradiation or sealed-vessel conditions are frequently used. For example, heating precursors like 2-aminoimidazoles with cyanamide and triethyl orthoacetate in ethyl acetate at 160°C for 35 minutes yields substituted derivatives (e.g., 54% yield for 4-amino-2-methyl-7-phenylimidazo[1,2-a][1,3,5]triazine) . Alternative approaches include acylating intermediates with appropriate reagents (e.g., acyl chlorides) in dry dioxane under argon .
- Key Considerations : Optimize reaction time, solvent polarity, and catalyst (e.g., triethylamine) to improve yield and purity.
Q. How is the structural identity of this compound confirmed?
- Characterization Techniques :
- NMR/FT-IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and aromatic proton environments.
- X-ray Crystallography : Resolve crystal packing and bond angles. For example, orthorhombic crystals (space group Pccn) with unit cell parameters a = 16.6173 Å, b = 11.1707 Å, c = 12.4074 Å were reported for related derivatives .
- Mass Spectrometry : Verify molecular weight (193.17 g/mol for the parent compound) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed for this compound derivatives in kinase inhibition?
- SAR Insights :
- Substituent Effects : Adding a methyl group at the 2-position and alkoxy groups at the 6-position enhances binding to vascular endothelial growth factor receptor-2 (VEGFR-2) .
- Bioisosteric Replacements : Replacing the methyl ester with cyclohexanecarboxylate (as in SHEN26) improves oral bioavailability for antiviral applications .
- Methodological Approach : Systematically vary substituents using parallel synthesis and assay against kinase panels (e.g., IC₅₀ profiling).
Q. How can crystallographic data inform the design of this compound-based therapeutics?
- Case Study : Crystal structures of derivatives (e.g., 4-amino-2-ethyl-7-phenylimidazo[1,2-a][1,3,5]triazine) reveal intermolecular hydrogen bonds between the amino group and adjacent heteroatoms, stabilizing the active conformation. These interactions guide modifications to enhance target engagement .
- Application : Use in silico docking (e.g., AutoDock Vina) to predict binding modes to targets like the adenosine triphosphate (ATP) pocket of kinases.
Q. What biological targets and therapeutic applications are associated with this compound class?
- Key Targets :
- Antiviral : Derivatives like SHEN26 inhibit RNA-dependent RNA polymerase (RdRp) for COVID-19 treatment .
- Anticancer : PROTACs incorporating this scaffold degrade oncogenic proteins (e.g., 2-(5-amino-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one) .
- Mechanistic Studies : Assess cellular uptake (e.g., LC-MS quantification) and downstream pathway modulation (e.g., Western blot for protein degradation).
Q. How should researchers address contradictions in reported bioactivity data for this compound class?
- Resolution Strategies :
- Batch Reproducibility : Verify synthetic protocols (e.g., purity >95% via HPLC) to rule out impurity-driven effects.
- Assay Conditions : Standardize cell lines, incubation times, and control compounds (e.g., staurosporine for kinase assays).
- Meta-Analysis : Cross-reference data from multiple studies (e.g., VEGFR-2 IC₅₀ values across independent labs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
